2-[(1,2-DIMETHYL-5-NITRO-1H-IMIDAZOL-4-YL)AMINO]ETHAN-1-OL
Overview
Description
2-[(1,2-DIMETHYL-5-NITRO-1H-IMIDAZOL-4-YL)AMINO]ETHAN-1-OL is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 5-position and a dimethyl substitution at the 1 and 2 positions of the imidazole ring. The ethanol group is attached to the imidazole ring via an amino linkage. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications.
Preparation Methods
The synthesis of 2-[(1,2-DIMETHYL-5-NITRO-1H-IMIDAZOL-4-YL)AMINO]ETHAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethyl-5-nitroimidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of the imidazole attacks the ethylene oxide, resulting in the formation of the ethanol derivative.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(1,2-DIMETHYL-5-NITRO-1H-IMIDAZOL-4-YL)AMINO]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The imidazole ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of 2-[(1,2-dimethyl-1H-imidazol-4-yl)amino]ethanol.
Scientific Research Applications
2-[(1,2-DIMETHYL-5-NITRO-1H-IMIDAZOL-4-YL)AMINO]ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Imidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases such as infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1,2-DIMETHYL-5-NITRO-1H-IMIDAZOL-4-YL)AMINO]ETHAN-1-OL involves its interaction with molecular targets in the cell. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This leads to the inhibition of cellular processes and ultimately cell death. The compound’s ability to generate reactive intermediates makes it effective against various pathogens and cancer cells.
Comparison with Similar Compounds
2-[(1,2-DIMETHYL-5-NITRO-1H-IMIDAZOL-4-YL)AMINO]ETHAN-1-OL can be compared with other similar compounds such as metronidazole, tinidazole, and ornidazole. These compounds also contain the imidazole ring with a nitro group and are used for their antimicrobial properties. this compound is unique due to its specific substitution pattern and the presence of the ethanol group, which can influence its biological activity and pharmacokinetic properties.
Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
- Nimorazole
- Dimetridazole
These compounds share structural similarities but differ in their specific substitutions and functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-[(1,2-dimethyl-5-nitroimidazol-4-yl)amino]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-5-9-6(8-3-4-12)7(10(5)2)11(13)14/h8,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEVQMMYCSWKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)[N+](=O)[O-])NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.